molecular formula C21H28O2 B12419506 Levonorgestrel-D8

Levonorgestrel-D8

Cat. No.: B12419506
M. Wt: 320.5 g/mol
InChI Key: WWYNJERNGUHSAO-AYDFAPMWSA-N
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Description

Levonorgestrel-D8 is a synthetic progestogen, which is a deuterated form of Levonorgestrel. It is commonly used in scientific research as a stable isotope-labeled compound. The deuterium atoms in this compound replace the hydrogen atoms, making it useful for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levonorgestrel-D8 involves the incorporation of deuterium atoms into the Levonorgestrel molecule. This can be achieved through several synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Levonorgestrel-D8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated alcohols, ketones, and substituted derivatives of this compound .

Scientific Research Applications

Levonorgestrel-D8 is widely used in scientific research for various applications:

Mechanism of Action

Levonorgestrel-D8 exerts its effects by binding to progesterone and androgen receptors. This binding inhibits the release of gonadotropin-releasing hormone from the hypothalamus, which in turn prevents the luteinizing hormone surge necessary for ovulation. By inhibiting ovulation, this compound effectively prevents pregnancy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where tracking the compound’s behavior in the body is crucial .

Properties

Molecular Formula

C21H28O2

Molecular Weight

320.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-17-hydroxy-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,12D2,13D,16D

InChI Key

WWYNJERNGUHSAO-AYDFAPMWSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC([C@]4(C#C)O)([2H])[2H])CC)[2H]

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

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